molecular formula C8H5Br5 B14336491 1-(Dibromomethyl)-2-(tribromomethyl)benzene CAS No. 95110-95-5

1-(Dibromomethyl)-2-(tribromomethyl)benzene

Cat. No.: B14336491
CAS No.: 95110-95-5
M. Wt: 500.64 g/mol
InChI Key: CXEFOUZFDACUCV-UHFFFAOYSA-N
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Description

1-(Dibromomethyl)-2-(tribromomethyl)benzene is an organobromine compound with the molecular formula C8H5Br5 This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring It is a derivative of benzene, where the hydrogen atoms in the methyl groups are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibromomethyl)-2-(tribromomethyl)benzene typically involves the bromination of benzene derivatives. One common method is the bromination of toluene (methylbenzene) using bromine in the presence of a catalyst such as iron or pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dibromomethyl)-2-(tribromomethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated benzene derivatives, while oxidation can produce brominated benzoic acids.

Scientific Research Applications

1-(Dibromomethyl)-2-(tribromomethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Dibromomethyl)-2-(tribromomethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(tribromomethyl)benzene: Similar structure but with different bromination pattern.

    1,3,5-Tribromobenzene: Contains three bromine atoms on the benzene ring but lacks the dibromomethyl group.

    (1-Bromoethyl)benzene: Contains a single bromoethyl group attached to the benzene ring.

Uniqueness

1-(Dibromomethyl)-2-(tribromomethyl)benzene is unique due to the presence of both dibromomethyl and tribromomethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

95110-95-5

Molecular Formula

C8H5Br5

Molecular Weight

500.64 g/mol

IUPAC Name

1-(dibromomethyl)-2-(tribromomethyl)benzene

InChI

InChI=1S/C8H5Br5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H

InChI Key

CXEFOUZFDACUCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(Br)Br)C(Br)(Br)Br

Origin of Product

United States

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